Cap-dependent endonuclease-IN-3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

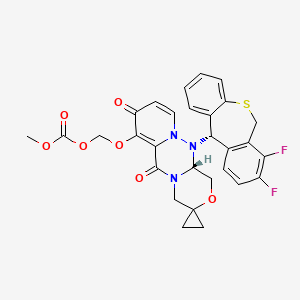

C29H25F2N3O7S |

|---|---|

Molekulargewicht |

597.6 g/mol |

IUPAC-Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1 |

InChI-Schlüssel |

IVHSRYSBKJOVJK-VWNXMTODSA-N |

Isomerische SMILES |

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |

Kanonische SMILES |

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Cap-dependent Endonuclease-IN-3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Cap-dependent endonuclease-IN-3 (CEN-IN-3), a potent inhibitor of the influenza virus cap-dependent endonuclease. The information presented herein is primarily derived from the patent WO2019141179A1, where the compound is denoted as VI-1.[1] This document aims to equip researchers and drug development professionals with the foundational knowledge required to understand and potentially advance this promising antiviral agent.

Introduction to Cap-dependent Endonuclease as a Therapeutic Target

The influenza virus relies on a unique mechanism known as "cap-snatching" to transcribe its genome.[2][3] A key enzyme in this process is the cap-dependent endonuclease (CEN), located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex.[4][5] This enzyme cleaves the 5' cap from host pre-mRNAs, which are then used as primers to initiate the synthesis of viral mRNAs.[6] By inhibiting the CEN, it is possible to block viral replication, making it a prime target for the development of novel anti-influenza therapeutics.[7][8] The clinical success of the CEN inhibitor Baloxavir marboxil has validated this approach, though the emergence of drug-resistant variants necessitates the discovery of new chemical scaffolds.[9][10][11][12]

Discovery of this compound

This compound was identified as a potent inhibitor of CEN with significant antiviral activity against both influenza A and influenza B viruses.[1] According to the patent literature, this compound not only demonstrates robust inhibition of the influenza virus but also exhibits favorable characteristics such as lower cytotoxicity and promising in vivo pharmacokinetic and pharmacodynamic properties.[1]

Biological Activity

While the patent provides a general statement on the compound's efficacy, specific quantitative data for this compound (VI-1) is not explicitly detailed in the publicly available abstracts. The patent broadly covers a series of pyridone derivatives and their anti-influenza virus applications. For the purpose of this guide, a placeholder table is provided below to illustrate how such data would be presented. Researchers would need to consult the full patent text or conduct their own experiments to populate these values.

Table 1: In Vitro Activity of this compound (Illustrative)

| Assay Type | Virus Strain | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Endonuclease Inhibition | Influenza A/H1N1 | Data not available | - | - |

| Antiviral Activity | Influenza A/H1N1 | Data not available | Data not available | Data not available |

| Antiviral Activity | Influenza B | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is described within the patent WO2019141179A1. The following is a generalized experimental protocol based on the typical synthesis of similar compounds. For the exact, detailed procedure, it is imperative to refer to the specific examples within the patent document.

General Synthesis Pathway

The synthesis of pyridone derivatives, such as CEN-IN-3, often involves a multi-step process. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for pyridone derivatives.

Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)

-

Step 1: Synthesis of Intermediate 1

-

Dissolve Starting Material A in a suitable solvent (e.g., Dichloromethane).

-

Add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).

-

Stir the reaction mixture at room temperature for a specified duration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield Intermediate 1.

-

Experimental Protocol: Cap-dependent Endonuclease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against the influenza virus cap-dependent endonuclease.

Caption: Workflow for a CEN inhibition assay.

-

Reagents and Materials:

-

Recombinant influenza virus cap-dependent endonuclease.

-

Fluorescently labeled short RNA substrate.

-

Assay buffer containing a divalent cation (e.g., MnCl2).

-

Test compound (this compound).

-

384-well assay plates.

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Prepare a solution of the recombinant CEN enzyme in the assay buffer.

-

Add the fluorescently labeled RNA substrate to the enzyme solution.

-

Dispense the enzyme-substrate mixture into the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells. Include appropriate positive (known inhibitor) and negative (DMSO) controls.

-

Incubate the plate at a controlled temperature for a set period (e.g., 60 minutes at 37°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence in each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mechanism of Action

Cap-dependent endonuclease inhibitors function by chelating the divalent metal ions (typically manganese) in the enzyme's active site, which are essential for its catalytic activity.[5][13] This prevents the cleavage of host cell pre-mRNAs, thereby halting the cap-snatching process and inhibiting viral transcription.

Caption: Inhibition of the cap-snatching mechanism.

Conclusion

This compound represents a promising scaffold for the development of novel anti-influenza drugs. The information provided in this technical guide, drawn from publicly available patent information, offers a foundational understanding of its discovery, synthesis, and mechanism of action. Further research and development are necessary to fully elucidate its therapeutic potential. Researchers are strongly encouraged to consult the primary patent literature for detailed experimental procedures and characterization data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

The Core Mechanism of Cap-Dependent Endonuclease Inhibitors: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents. Due to the absence of publicly available data for a specific compound designated "Cap-dependent endonuclease-IN-3," this document will focus on the well-characterized mechanisms of representative molecules in this class, such as baloxavir (B560136) marboxil and its derivatives. The principles, experimental protocols, and data presented herein are foundational to understanding the therapeutic action of any agent targeting the viral cap-dependent endonuclease.

Introduction to Cap-Dependent Endonuclease and its Inhibition

The cap-dependent endonuclease is a critical enzyme for the replication of several viruses, most notably the influenza virus. This enzyme is a component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching."[1][2] During cap-snatching, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This process is essential for the virus to synthesize its own proteins and replicate.

Cap-dependent endonuclease inhibitors are antiviral drugs that specifically target and block the activity of this enzyme.[3][4] By inhibiting the endonuclease, these compounds prevent the cap-snatching process, thereby halting viral gene transcription and replication.[3][4] This mechanism of action is highly specific to the virus, as there are no known human enzymes with equivalent function, making the cap-dependent endonuclease an attractive target for antiviral drug development.[5][6]

Mechanism of Action

The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-dependent endonuclease active site is located on the PA subunit.[1][2]

The process of cap-snatching and its inhibition can be summarized in the following steps:

-

Binding to Host mRNA: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure of host pre-mRNAs.

-

Endonuclease Cleavage: The endonuclease active site on the PA subunit then cleaves the host mRNA a short distance downstream from the cap.

-

Primer for Viral Transcription: The resulting capped RNA fragment is used as a primer for the transcription of viral mRNAs by the PB1 subunit.

Cap-dependent endonuclease inhibitors, such as baloxavir, are designed to bind to the active site of the endonuclease on the PA subunit. This binding event physically obstructs the enzyme's ability to cleave host mRNAs, effectively shutting down the cap-snatching process and, consequently, viral replication.

A diagram illustrating this signaling pathway is provided below:

Caption: The "Cap-Snatching" mechanism and its inhibition.

Quantitative Data for Cap-Dependent Endonuclease Inhibitors

The inhibitory activity of cap-dependent endonuclease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for baloxavir and some of its derivatives against the influenza virus cap-dependent endonuclease.

| Compound | IC50 (µM) | Virus Type | Reference |

| Baloxavir | 7.45 | Influenza | [7] |

| Compound I-4 | 3.29 | Influenza | [7] |

| Compound II-2 | 1.46 | Influenza | [7] |

| Compound III-8 | 6.86 | Influenza | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize cap-dependent endonuclease inhibitors.

In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a capped RNA substrate by the viral endonuclease.

Materials:

-

Purified viral ribonucleoproteins (vRNPs) containing the polymerase complex.

-

Radioactively labeled capped RNA substrate (e.g., AlMV RNA 4 with an m7G32pppGm 5′ end).

-

Test compounds at various concentrations.

-

Reaction buffer.

-

Denaturing polyacrylamide gel.

-

Phosphorimager for visualization and quantification.

Procedure:

-

Viral ribonucleoproteins (vRNPs) are purified from virus particles.

-

The vRNPs are incubated with the test compound at various concentrations for a predetermined period.

-

The radioactively labeled capped RNA substrate is added to the mixture.

-

The reaction is incubated to allow for endonuclease cleavage.

-

The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is exposed to a phosphor screen, and the amount of cleaved and uncleaved RNA is quantified using a phosphorimager.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

An illustrative workflow for this experimental protocol is provided below:

Caption: Workflow for an in vitro CEN inhibition assay.

Antiviral Activity Assay in Cell Culture

This assay determines the effectiveness of a compound at inhibiting viral replication in a cellular context.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells).

-

Virus stock.

-

Test compounds at various concentrations.

-

Cell culture medium and reagents.

-

Method for quantifying viral replication (e.g., cytopathic effect (CPE) assay, plaque reduction assay, or quantitative PCR for viral RNA).

Procedure:

-

Host cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with the virus at a known multiplicity of infection (MOI).

-

The plates are incubated for a period sufficient for multiple rounds of viral replication.

-

The extent of viral replication is quantified. In a CPE assay, cell viability is measured (e.g., using an MTT assay), where a higher signal indicates greater inhibition of virus-induced cell death.

-

The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a targeted and potent mechanism for inhibiting viral replication. The information provided in this guide, based on established research into this class of compounds, offers a solid foundation for understanding the mechanism of action, experimental evaluation, and quantitative assessment of any novel cap-dependent endonuclease inhibitor. Further research into specific compounds will build upon these fundamental principles.

References

- 1. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the cap-dependent endonuclease of the influenza virus. The cap-dependent endonuclease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a comprehensive understanding of the SAR for this important class of inhibitors. While the specific compound "Cap-dependent endonuclease-IN-3" is not publicly documented, this guide focuses on the well-characterized carbamoyl (B1232498) pyridone bicycle (CAB) and baloxavir (B560136) derivatives, which represent the core scaffolds of potent cap-dependent endonuclease inhibitors.

Core Structure-Activity Relationship Insights

The potency of cap-dependent endonuclease inhibitors is significantly influenced by substitutions at key positions on the core scaffold. For the carbamoyl pyridone bicycle (CAB) derivatives, the C(N)-1, N-3, and C-7 positions are critical for activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and cellular activities of representative cap-dependent endonuclease inhibitors.

Table 1: In Vitro Cap-Dependent Endonuclease Inhibitory Activity of Carbamoyl Pyridone Bicycle (CAB) Derivatives

| Compound | C(N)-1 Substituent | N-3 Substituent | C-7 Substituent | CEN IC50 (nM) |

| 1a | Benzhydryl | H | H | 10 |

| 1b | 4,4'-Difluorobenzhydryl | H | H | 5 |

| 1c | 2-Naphthylmethyl | H | H | 50 |

| 2a | H | Benzhydryl | H | 8 |

| 2b | H | 4,4'-Difluorobenzhydryl | H | 4 |

| 2v | H | 3,5-Difluorobenzyl | H | 15 |

| 3a | Benzhydryl | H | COOH | >1000 |

Data synthesized from publicly available research.

Table 2: Cellular Antiviral Activity of Carbamoyl Pyridone Bicycle (CAB) Derivatives against Influenza A Virus (H1N1)

| Compound | C(N)-1 Substituent | N-3 Substituent | C-7 Substituent | EC50 (nM) |

| 1a | Benzhydryl | H | H | 25 |

| 1b | 4,4'-Difluorobenzhydryl | H | H | 12 |

| 2b | H | 4,4'-Difluorobenzhydryl | H | 10 |

| 2v | H | 3,5-Difluorobenzyl | H | 30 |

Data synthesized from publicly available research.

Table 3: In Vitro Cap-Dependent Endonuclease Inhibitory Activity of Baloxavir Derivatives

| Compound | R1 Substituent | CEN IC50 (µM) |

| Baloxavir Acid | (shown in diagram) | 0.003 |

| Derivative I-4 | Diphenylmethyl with chiral center | 3.29 |

| Derivative II-2 | Dibenzocycloheptane | 1.46 |

| Derivative III-8 | Tetrazole containing | 6.86 |

Data from Molecules 2022, 27(21), 7249.[1]

Key Signaling and Experimental Visualizations

To better understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the cap-snatching process and a typical experimental workflow.

Caption: The influenza virus "cap-snatching" mechanism and point of inhibition.

Caption: A typical workflow for the evaluation of cap-dependent endonuclease inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of inhibitor potency and for ensuring the reproducibility of results.

In Vitro Cap-Dependent Endonuclease Activity Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of the influenza cap-dependent endonuclease.

Materials:

-

Recombinant influenza virus PA-N terminal domain (endonuclease)

-

FRET-based RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled oligo)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add 5 µL of the diluted test compound solution.

-

Add 10 µL of the recombinant endonuclease solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration ~100 nM).

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes at 37°C.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This cell-based assay determines the concentration of an inhibitor required to reduce the number of viral plaques by 50%.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Agarose (B213101) or Avicel overlay

-

Crystal violet staining solution

-

Test compounds

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in serum-free DMEM.

-

Pre-incubate the confluent MDCK cell monolayers with the diluted compounds for 1 hour at 37°C.

-

Remove the compound-containing medium and infect the cells with a predetermined dilution of influenza virus (to yield 50-100 plaques per well) for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or Avicel) containing the respective concentrations of the test compound and TPCK-treated trypsin.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This guide provides a foundational understanding of the structure-activity relationship for cap-dependent endonuclease inhibitors. The presented data and protocols are intended to aid researchers in the design and evaluation of novel antiviral agents targeting this essential viral enzyme.

References

The Central Role of Cap-Snatching in Influenza Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The influenza virus, a persistent global health threat, employs a unique mechanism known as "cap-snatching" to facilitate the transcription of its genome. This process, orchestrated by the viral RNA-dependent RNA polymerase (RdRp), involves the appropriation of the 5' cap structure from host cell pre-mRNAs to prime viral mRNA synthesis. This essential step not only ensures the translation of viral proteins by the host machinery but also contributes to the suppression of host gene expression. Understanding the intricate molecular details of cap-snatching is paramount for the development of novel antiviral therapeutics. This technical guide provides an in-depth exploration of the cap-snatching mechanism, presents quantitative data on its efficiency and substrate preference, details key experimental protocols for its study, and visualizes the associated molecular workflows.

The Molecular Mechanism of Cap-Snatching

The cap-snatching process is a coordinated, multi-step mechanism carried out by the heterotrimeric influenza virus RNA-dependent RNA polymerase (RdRp), which consists of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2] This process occurs within the nucleus of the infected host cell, where the virus gains access to nascent host cell transcripts.[1]

The fundamental steps of cap-snatching are as follows:

-

Cap Recognition and Binding: The PB2 subunit of the RdRp initiates the process by recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of host pre-mRNAs.[3][4] This interaction is crucial for tethering the viral polymerase to the host's transcriptional machinery.

-

Endonucleolytic Cleavage: Following cap binding, the PA subunit, which possesses endonuclease activity, cleaves the host pre-mRNA approximately 10 to 13 nucleotides downstream from the cap.[2][5] This cleavage generates a short, capped RNA fragment that will serve as a primer for viral transcription.

-

Initiation of Viral Transcription: The capped RNA primer is then repositioned into the active site of the PB1 subunit, which contains the core RNA polymerase activity.[6] The 3' end of the capped primer is used to initiate the transcription of the viral RNA (vRNA) genome segments.

-

Elongation and Termination: The PB1 subunit elongates the nascent viral mRNA chain, using the vRNA as a template.[1] Transcription terminates at a specific polyuridine tract near the 5' end of the vRNA template, followed by the addition of a poly(A) tail through a "stuttering" mechanism.[1]

This intricate process ensures that all viral mRNAs possess a 5' cap, a feature essential for their recognition by the host cell's ribosomes and subsequent translation into viral proteins. Furthermore, the degradation of host pre-mRNAs following cap removal contributes to the host-cell shutoff observed during influenza virus infection.[1]

Quantitative Analysis of Cap-Snatching

The efficiency and substrate preference of the cap-snatching mechanism have been quantitatively assessed through high-throughput sequencing methods, such as CapSeq. These studies have revealed important insights into the virus's strategy for acquiring primers.

Table 1: Substrate Preference in Influenza Virus Cap-Snatching

| Host RNA Type | Relative Snatching Frequency | Key Findings |

| Small Nuclear RNAs (snRNAs) | High | U1 and U2 snRNAs are among the most frequently snatched host RNAs.[7][8] |

| Small Nucleolar RNAs (snoRNAs) | High | snoRNAs are also a preferred source of snatched caps.[9] |

| Protein-Coding mRNAs | Moderate to Low | While snatched, they are generally less preferred than abundant non-coding RNAs.[7] |

| Promoter-Associated Capped Small RNAs (csRNAs) | High | These short, capped RNAs are also efficiently targeted by the viral polymerase.[7] |

Table 2: Characteristics of Snatched Cap Primers

| Characteristic | Quantitative Value | Reference |

| Length of Snatched Cap | 10-13 nucleotides (most common) | [10][11] |

| up to 20 nucleotides | [1] | |

| Cleavage Site Preference | Preferentially cleaves after a purine (B94841) residue. | [12] |

Table 3: Inhibitors of Cap-Snatching Endonuclease (PA Subunit)

| Inhibitor | Target | IC50 / EC50 | Reference |

| Baloxavir (B560136) marboxil (active form: baloxavir acid) | PA Endonuclease | EC50: ~0.4-4.0 nM (Influenza A), ~2.0-9.0 nM (Influenza B) | [11] |

| 2,4-dioxo-4-phenylbutanoic acid | PA Endonuclease | Inhibits PA endonuclease activity. | [5] |

| BPR3P0128 | Cap-snatching activity (likely targeting a cellular factor associated with PB2) | IC50 of 0.25 µM for inhibition of endoribonuclease activity. | [13] |

Experimental Protocols

In Vitro Cap-Snatching Assay

This assay recapitulates the cap-snatching process in a cell-free system to study the mechanism and screen for inhibitors.

I. Purification of Recombinant Influenza Virus RNA Polymerase Complex (PA, PB1, PB2)

-

Expression: Co-express tagged versions (e.g., His-tag, FLAG-tag) of the PA, PB1, and PB2 subunits in an appropriate expression system (e.g., insect cells using baculovirus or mammalian cells like HEK293T).

-

Lysis: Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and RNase inhibitors.

-

Affinity Chromatography: Purify the polymerase complex using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or anti-FLAG M2 affinity gel for FLAG-tagged proteins).

-

Elution: Elute the bound complex using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tags or FLAG peptide for FLAG-tags).

-

Purity Assessment: Analyze the purity of the reconstituted polymerase complex by SDS-PAGE and Coomassie blue staining or Western blotting using antibodies specific for each subunit.

II. Cap-Snatching Reaction

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant polymerase complex, a capped and labeled (e.g., 32P-labeled) model host pre-mRNA (e.g., globin mRNA), a viral RNA (vRNA) template, and a reaction buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and NTPs).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow for cap-snatching and transcription to occur.

-

RNA Extraction: Stop the reaction and extract the RNA products using phenol:chloroform extraction followed by ethanol (B145695) precipitation.

-

Analysis of Products: Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The appearance of a product corresponding to the elongated viral mRNA confirms successful cap-snatching.

PA Endonuclease Activity Assay

This assay specifically measures the cleavage activity of the PA subunit.

-

Expression and Purification of PA N-terminal Domain (PA-N): Express and purify the N-terminal domain of the PA subunit (containing the endonuclease active site) as described for the full polymerase complex.

-

Substrate Preparation: Prepare a short, single-stranded RNA or DNA substrate that is labeled on the 5' end (e.g., with 32P).

-

Endonuclease Reaction: Incubate the purified PA-N with the labeled substrate in a reaction buffer containing a divalent cation (Mn²⁺ is a potent activator).[5]

-

Analysis of Cleavage Products: Separate the reaction products on a denaturing polyacrylamide gel. The appearance of smaller, cleaved fragments indicates endonuclease activity. The intensity of these bands can be quantified to determine the enzymatic activity.

PB2 Cap-Binding Assay

This assay measures the ability of the PB2 subunit to bind to the m7G cap.

I. Filter-Binding Assay

-

Expression and Purification of PB2: Express and purify the full-length PB2 subunit or its cap-binding domain.

-

Binding Reaction: Incubate the purified PB2 protein with a radiolabeled cap analog (e.g., [α-32P]GTP) or a short, capped, and radiolabeled RNA oligonucleotide in a binding buffer.

-

Filtration: Pass the binding reaction mixture through a nitrocellulose membrane. Proteins and protein-ligand complexes will bind to the membrane, while unbound ligands will pass through.

-

Quantification: Quantify the amount of radiolabeled ligand retained on the membrane using a scintillation counter. The amount of retained radioactivity is proportional to the binding activity.

II. UV Cross-linking Assay

-

Substrate: Use a cap-labeled photoreactive RNA probe.

-

Binding and Cross-linking: Incubate the purified PB2 protein with the photoreactive probe and then expose the mixture to UV light to induce covalent cross-linking between the protein and the probe.

-

Analysis: Analyze the cross-linked products by SDS-PAGE and autoradiography. A radiolabeled band corresponding to the molecular weight of the PB2-RNA adduct confirms cap-binding.

Visualizing the Cap-Snatching Process

Graphviz diagrams provide a clear visual representation of the complex molecular interactions and workflows involved in influenza virus cap-snatching.

Caption: The molecular workflow of influenza virus cap-snatching.

Caption: Experimental workflow for an in vitro cap-snatching assay.

Conclusion and Future Directions

The cap-snatching mechanism is a hallmark of influenza virus replication and represents a critical vulnerability that can be exploited for antiviral drug development. The approval of the PA endonuclease inhibitor, baloxavir marboxil, validates this approach.[1] Future research should focus on further elucidating the regulatory aspects of cap-snatching, including the role of host factors and the interplay between viral transcription and replication. A deeper understanding of the structural dynamics of the RdRp during this process will also be invaluable for the design of next-generation inhibitors that can overcome potential resistance mechanisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our knowledge of this fascinating viral mechanism and to develop novel strategies to combat influenza virus infections.

References

- 1. Structural insight into the essential PB1–PB2 subunit contact of the influenza virus RNA polymerase | The EMBO Journal [link.springer.com]

- 2. The PB2 Subunit of the Influenza Virus RNA Polymerase Affects Virulence by Interacting with the Mitochondrial Antiviral Signaling Protein and Inhibiting Expression of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. sketchviz.com [sketchviz.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Graphs in molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. esrf.fr [esrf.fr]

Cap-Dependent Endonuclease: A Prime Antiviral Drug Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza and other segmented negative-strand RNA viruses, has emerged as a validated and highly promising target for novel antiviral drug development. Its critical role in the "cap-snatching" mechanism, a process by which the virus acquires a 5' cap structure from host cell pre-mRNAs to initiate transcription of its own genome, makes it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the CEN as an antiviral drug target, with a focus on its mechanism of action, the development of inhibitors such as baloxavir (B560136) marboxil, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Introduction to Cap-Dependent Endonuclease (CEN) as an Antiviral Target

The Influenza Virus Replication Cycle

Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a genome consisting of segmented negative-sense single-stranded RNA. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is responsible for both transcription and replication of the viral genome, which occurs in the nucleus of the infected host cell.

The "Cap-Snatching" Mechanism

A unique feature of influenza virus transcription is its reliance on host cell 5'-capped RNA primers. The viral RdRp initiates transcription through a process known as "cap-snatching".[1] This process begins with the PB2 subunit of the RdRp binding to the 5' cap of host pre-mRNAs.[2] Subsequently, the endonuclease activity, located within the N-terminal domain of the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][3] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[1] This mechanism is essential for the virus as it ensures that the viral mRNAs are recognized and efficiently translated by the host cell's ribosomal machinery.

CEN: A Prime Target for Antiviral Intervention

The cap-snatching mechanism is an ideal target for antiviral drug development for several reasons:

-

Essential for Viral Replication: The endonuclease activity is absolutely required for the transcription of the viral genome and, consequently, for viral replication.[4]

-

Viral-Specific: The cap-snatching mechanism is unique to the virus and is not utilized by the host cell for its own mRNA synthesis, suggesting that inhibitors of this process are likely to have a high therapeutic index with minimal off-target effects.[5]

-

Conserved Active Site: The active site of the CEN is highly conserved across different influenza A and B virus strains, making it a suitable target for broad-spectrum antiviral agents.[6]

Mechanism of Action of CEN Inhibitors

Targeting the PA Subunit of the Viral RNA Polymerase

The endonuclease active site resides within the N-terminal domain of the PA subunit (PA-N).[3][6] Structural and biochemical studies have revealed that this domain contains a two-metal (typically manganese) dependent active site, which is a common feature of many nucleases.[3] Inhibitors of CEN typically function by chelating these metal ions in the active site, thereby preventing the cleavage of host cell mRNA.[5]

Baloxavir Marboxil: A First-in-Class CEN Inhibitor

Baloxavir marboxil (brand name Xofluza®) is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, upon oral administration.[7][8] Baloxavir acid is a potent and selective inhibitor of the influenza virus CEN.[9][10] By binding to the active site of the PA endonuclease, baloxavir acid effectively blocks the cap-snatching process, thereby inhibiting viral gene transcription and replication.[8] Baloxavir marboxil was first approved in Japan and the United States in 2018 for the treatment of acute uncomplicated influenza.[7]

Quantitative Efficacy of CEN Inhibitors

The in vitro antiviral activity of CEN inhibitors is typically quantified by determining their 50% inhibitory concentration (IC50) in enzymatic assays or their 50% effective concentration (EC50) in cell-based assays.

In Vitro Antiviral Activity

The following table summarizes the in vitro activity of baloxavir acid against various influenza virus strains.

| Inhibitor | Virus Strain/Subtype | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| Baloxavir acid | Influenza A (H1N1)pdm09 | MDCK | Focus Reduction | 0.28 (median) | [11] |

| Baloxavir acid | Influenza A (H3N2) | MDCK | Focus Reduction | 0.16 (median) | [11] |

| Baloxavir acid | Influenza B/Victoria | MDCK | Focus Reduction | 3.42 (median) | [11] |

| Baloxavir acid | Influenza B/Yamagata | MDCK | Focus Reduction | 2.43 (median) | [11] |

| Baloxavir acid | Influenza A (H1N1) | - | Endonuclease Assay | 1.4 - 3.1 | [9] |

| Baloxavir acid | Influenza B | - | Endonuclease Assay | 4.5 - 8.9 | [9] |

Resistance-Associated Substitutions

As with other antiviral drugs, the emergence of resistance is a concern for CEN inhibitors. The most frequently observed amino acid substitution associated with reduced susceptibility to baloxavir is I38T in the PA subunit.[8][11]

| Inhibitor | Virus Strain/Subtype | PA Substitution | Assay Type | Fold Increase in IC50/EC50 | Reference |

| Baloxavir acid | Influenza A/PR/8/34 (H1N1) | I38T | Plaque Reduction | 54 | [11] |

| Baloxavir acid | Influenza A/PR/8/34 (H1N1) | I38T | Focus Reduction | 44 | [11] |

| Baloxavir acid | Influenza B/Quebec/MCV-11/2019 | I38T | - | 13.7 | [10][12] |

| Baloxavir acid | Recombinant Influenza B/Washington/02/2019 | I38T | - | 21.3 | [12] |

Key Experimental Protocols for CEN Inhibitor Evaluation

In Vitro CEN Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.

Principle: Purified viral ribonucleoproteins (vRNPs), which contain the polymerase complex, are incubated with a labeled RNA substrate in the presence of manganese ions and varying concentrations of the test compound. The cleavage of the RNA substrate is then quantified.

Detailed Protocol:

-

Preparation of vRNPs:

-

Propagate influenza virus (e.g., A/WSN/33 (H1N1)) in embryonated chicken eggs.[13]

-

Harvest the allantoic fluid and purify the virus particles by ultracentrifugation through a sucrose (B13894) cushion.[13]

-

Solubilize the purified virus particles with Triton X-100 and lysolecithin.[13]

-

Collect the vRNP fractions by ultracentrifugation. These fractions serve as the source of CEN activity.[13]

-

-

Endonuclease Reaction:

-

Prepare a reaction mixture containing the purified vRNPs, a labeled RNA substrate (e.g., a short, capped, and 32P-labeled RNA transcript like AlMV RNA 4), and a buffer containing MnCl2.[2][3]

-

Add varying concentrations of the test inhibitor or a vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).[3]

-

-

Analysis of RNA Cleavage:

-

Stop the reaction by adding a chelating agent such as EGTA.[3]

-

Separate the RNA products by denaturing polyacrylamide gel electrophoresis.[2]

-

Visualize the labeled RNA fragments by autoradiography.

-

Quantify the intensity of the cleaved product band to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

-

Cell-Based Plaque Reduction Assay

This assay determines the ability of a compound to inhibit the replication of infectious virus.

Principle: A confluent monolayer of susceptible cells is infected with influenza virus in the presence of varying concentrations of the test compound. The virus is allowed to replicate and spread to adjacent cells, forming localized areas of cell death known as plaques. The number of plaques is then counted to determine the viral titer.

Detailed Protocol:

-

Cell Seeding:

-

Virus Infection and Compound Treatment:

-

On the day of the assay, wash the confluent cell monolayer with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of the test compound in virus growth medium (VGM).

-

Prepare a dilution of the virus stock in VGM that will produce approximately 50-100 plaque-forming units (PFU) per well.

-

In separate tubes, mix the virus dilution with an equal volume of the compound dilutions (or medium for the virus control).

-

Add 200 µL of the virus-compound mixture to each well and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

-

Overlay and Incubation:

-

After the 1-hour incubation, aspirate the inoculum.

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with VGM and the corresponding concentration of the test compound.[7]

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible.[7]

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formaldehyde.

-

Stain the cell monolayer with a solution like crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

-

Cell-Based Focus Reduction Assay

This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells, allowing for earlier and more sensitive detection.

Principle: Infected cells are detected using a specific primary antibody against a viral protein (e.g., nucleoprotein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate results in the formation of colored foci, which are then counted.

Detailed Protocol:

-

Cell Seeding and Infection:

-

Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

-

-

Overlay and Incubation:

-

Immunostaining:

-

Fix the cells with a suitable fixative (e.g., 80% cold acetone).

-

Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).[6]

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).[6]

-

Incubate with a primary antibody specific for an influenza virus protein (e.g., anti-influenza A nucleoprotein antibody).[6]

-

Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

-

Focus Visualization and Counting:

-

Add a substrate for HRP, such as 3,3'-diaminobenzidine (B165653) (DAB), which will produce a colored precipitate in the infected cells.[6]

-

Count the number of foci in each well.

-

Calculate the percentage of focus reduction for each compound concentration compared to the virus control and determine the EC50 value.

-

Visualizing Key Processes

Signaling Pathway: The Cap-Snatching Mechanism

Caption: The influenza virus cap-snatching mechanism and the inhibitory action of baloxavir acid.

Experimental Workflow: Screening for CEN Inhibitors

Caption: A generalized workflow for the screening and identification of cap-dependent endonuclease inhibitors.

Logical Relationship: Emergence of Baloxavir Resistance

Caption: The logical progression leading to the emergence of baloxavir resistance in influenza virus.

Conclusion and Future Directions

The cap-dependent endonuclease is a clinically validated target for the development of new anti-influenza drugs. The success of baloxavir marboxil has paved the way for the discovery of other CEN inhibitors. Future research in this area will likely focus on:

-

Developing next-generation CEN inhibitors: The goal is to identify compounds with improved potency, a broader spectrum of activity, and a higher barrier to resistance.

-

Combination therapies: Investigating the use of CEN inhibitors in combination with other classes of antiviral drugs, such as neuraminidase inhibitors, to enhance efficacy and reduce the emergence of resistance.

-

Expanding to other viruses: The cap-snatching mechanism is also utilized by other segmented negative-strand RNA viruses, such as bunyaviruses and arenaviruses, making CEN a potential target for broad-spectrum antiviral agents against these emerging pathogens.[5][13]

This in-depth guide provides a solid foundation for researchers and drug development professionals working on the discovery and development of novel antiviral therapies targeting the cap-dependent endonuclease. The provided data and protocols can serve as a valuable resource for advancing this important field of research.

References

- 1. youtube.com [youtube.com]

- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publicacions.ub.edu [publicacions.ub.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Influenza virus plaque assay [protocols.io]

- 8. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Cap-dependent Endonuclease-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-3 is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. By targeting the PA subunit of the viral RNA polymerase complex, CEN-IN-3 effectively blocks the "cap-snatching" mechanism, a critical step in the synthesis of viral mRNA. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-influenza therapeutics.

Data Presentation

The in vitro efficacy of this compound and its analogs has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing insights into the compound's potency and selectivity.

| Compound | CEN IC50 (nM)[1] | h-CEN IC50 (nM)[1] | Selectivity (h-CEN/CEN)[1] |

| This compound (VI-1) | 1.4 | >10000 | >7143 |

| Example I-1 | 2.1 | >10000 | >4762 |

| Example I-2 | 3.4 | >10000 | >2941 |

| Example I-3 | 1.8 | >10000 | >5556 |

| Baloxavir Acid | 2.0 | >10000 | >5000 |

Table 1: Inhibitory Activity of this compound and Analogs against Influenza A (H1N1) Cap-dependent Endonuclease. The data demonstrates the potent inhibitory activity of this compound against the viral enzyme and its high selectivity over the human cap-dependent endonuclease.

| Compound | EC50 (nM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50)[1] |

| This compound (VI-1) | 0.7 | >10 | >14286 |

| Example I-1 | 1.5 | >10 | >6667 |

| Example I-2 | 2.5 | >10 | >4000 |

| Example I-3 | 1.1 | >10 | >9091 |

| Baloxavir Acid | 1.0 | >10 | >10000 |

Table 2: Antiviral Activity of this compound and Analogs in a Plaque Reduction Assay using Influenza A (H1N1) virus in MDCK cells. This table highlights the potent antiviral efficacy of this compound in a cellular context, along with its low cytotoxicity.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.

FRET-Based Cap-Dependent Endonuclease Enzymatic Assay

This assay quantitatively measures the inhibitory activity of compounds against the influenza virus cap-dependent endonuclease.

Materials:

-

Recombinant influenza A (H1N1) cap-dependent endonuclease

-

Human cap-dependent endonuclease (for selectivity profiling)

-

FRET substrate: 5'-fluorescently labeled and 3'-quenched oligonucleotide

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT

-

Test compounds (e.g., this compound)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 0.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 10 µL of the recombinant endonuclease enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength pair for the fluorophore used.

-

Incubate the plate at 37°C for 60 minutes and measure the fluorescence intensity again.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.

Influenza Plaque Reduction Assay

This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A (H1N1) virus

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose (B213101) overlay medium

-

Crystal violet staining solution

-

Test compounds

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the influenza virus in serum-free DMEM.

-

Infect the confluent MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of the test compounds in the agarose overlay medium.

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the infected cells with the compound-containing agarose medium.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the percent plaque reduction for each compound concentration.

-

Determine the EC50 value, the concentration at which a 50% reduction in plaques is observed.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the test compounds on the host cells.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well plates

Procedure:

-

Seed MDCK cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the cell plates with the compound-containing medium.

-

Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each compound concentration relative to the untreated control.

-

Determine the CC50 value, the concentration at which a 50% reduction in cell viability is observed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and study of this compound.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for the FRET-Based Endonuclease Assay.

Caption: Key Structural Features for Cap-dependent Endonuclease Inhibitor Activity.

References

Target Validation of Cap-Dependent Endonuclease in Influenza A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cap-dependent endonuclease (CEN), an essential component of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex, represents a clinically validated target for the development of novel antiviral therapeutics. Residing in the polymerase acidic (PA) subunit, the CEN is responsible for the "cap-snatching" mechanism, a process vital for the transcription of the viral genome. This guide provides an in-depth overview of the target validation of CEN, detailing its mechanism of action, experimental protocols for its characterization, and the current landscape of inhibitors. Quantitative data on inhibitor efficacy is presented, alongside visualizations of key pathways and experimental workflows to support drug discovery and development efforts in this area.

Introduction: The Role of Cap-Dependent Endonuclease in Influenza A Replication

Influenza A virus, a member of the Orthomyxoviridae family, orchestrates its replication and transcription within the nucleus of host cells.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is central to this process.[2] To synthesize its own messenger RNA (mRNA) that can be translated by the host's ribosomal machinery, the virus utilizes a unique mechanism known as "cap-snatching".[1]

The process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[3] Following this, the endonuclease domain within the N-terminus of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap.[2][4] This capped RNA fragment then serves as a primer for the transcription of the viral genome into mRNA, a reaction catalyzed by the PB1 subunit.[5] The CEN's absolute requirement for viral replication makes it a prime target for antiviral intervention.[6]

Signaling and Mechanistic Pathways

The cap-snatching mechanism is a multi-step process involving coordinated actions of the RdRp subunits and interaction with host factors. The following diagram illustrates the central role of the Cap-dependent endonuclease in the context of the influenza A virus replication cycle.

References

- 1. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Cap-Dependent Endonuclease in Influenza B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data required for the target validation of the cap-dependent endonuclease (CEN) of influenza B virus. CEN, an essential component of the viral RNA polymerase complex, represents a clinically validated target for novel antiviral therapeutics. This guide details the molecular rationale for targeting CEN, experimental protocols for its characterization, and quantitative analysis of inhibitor efficacy.

Introduction: The Rationale for Targeting Influenza B Cap-Dependent Endonuclease

Influenza B virus is a significant cause of seasonal epidemics, contributing to substantial morbidity and mortality worldwide.[1] The virus's replication machinery is a prime target for antiviral drug development. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is responsible for the transcription and replication of the viral RNA genome.[2][3]

A critical step in viral transcription is "cap-snatching," a process where the virus hijacks the 5' cap structures from host pre-mRNAs.[4][5] This process is initiated by the PB2 subunit binding to the host mRNA cap, followed by cleavage of the host mRNA 10-13 nucleotides downstream by the endonuclease activity residing in the N-terminal domain of the PA subunit (PA-N).[4][6] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[5][7] The indispensable nature of this cap-snatching mechanism for viral replication makes the cap-dependent endonuclease (CEN) an attractive target for antiviral intervention.[8][9]

The clinical validation of CEN as a drug target has been unequivocally demonstrated by the approval and efficacy of baloxavir (B560136) marboxil (Xofluza®), a prodrug of baloxavir acid.[10][11][12] Baloxavir acid is a potent and selective inhibitor of the CEN of both influenza A and B viruses, demonstrating a novel mechanism of action distinct from neuraminidase inhibitors.[8][10][12]

Molecular Signaling and Experimental Workflow

The validation of influenza B CEN as a therapeutic target involves a multi-step process, beginning with the understanding of its role in the viral life cycle and progressing through in vitro and cell-based assays to evaluate the efficacy of potential inhibitors.

The mechanism of action of CEN inhibitors, such as baloxavir acid, involves the chelation of essential metal ions in the enzyme's active site, thereby blocking its endonuclease function. This prevents the generation of capped primers and ultimately inhibits viral gene transcription and replication.

Quantitative Data on CEN Inhibitor Efficacy

The following tables summarize the in vitro and cell-based efficacy of baloxavir acid against various influenza B virus strains. These data are critical for comparing the potency of different inhibitors and for monitoring the emergence of resistant variants.

Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) against Influenza B CEN

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Baloxavir Acid | Enzymatic Assay | Recombinant Influenza B PA-N | 3.1 | [13] |

Table 2: Cell-Based Efficacy of Baloxavir Acid (BXA) against Influenza B Viruses

| Virus Lineage | Cell Line | Assay Type | EC50 (nM) | Reference(s) |

| B/Victoria | MDCK | Focus Reduction | 7.2 ± 3.5 | [10] |

| B/Yamagata | MDCK | Focus Reduction | 5.8 ± 4.5 | [10] |

| B/Victoria-like | MDCK-SIAT1 | Plaque Reduction | 18.9 ± 4.6 | [14] |

| B/Victoria-like (PA-I38T) | MDCK-SIAT1 | Plaque Reduction | 38.5 ± 4.2 | [14] |

| B/Victoria/2/1987-like | ST6GalI-MDCK | Plaque Reduction | 1.1 ± 0.2 | [4] |

| B/Victoria/2/1987-like (PA-I38T) | ST6GalI-MDCK | Plaque Reduction | 15.1 ± 2.7 | [4] |

EC50 values are presented as mean ± standard deviation where available.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the validation of influenza B CEN as a drug target.

Fluorescence Polarization Assay (FPA) for CEN Inhibition

Principle: This is a high-throughput biochemical assay to identify and characterize inhibitors that bind to the CEN active site. The assay measures the change in polarization of a fluorescently labeled ligand upon binding to the recombinant PA-N domain. Competitive inhibitors will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.[5][12]

Materials:

-

Recombinant, purified influenza B PA-N domain

-

Fluorescently labeled probe (e.g., a fluorescein-labeled 2,4-dioxobutanoic acid derivative)[12]

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 2 mM TCEP, 10% glycerol, pH 7.4)[15]

-

Test compounds

-

384-well, low-volume, black, non-binding surface microplates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation: Prepare serial dilutions of test compounds in assay buffer containing a constant concentration of DMSO (e.g., 1%).

-

Assay Setup: In a 384-well plate, add the assay buffer, the fluorescent probe at a concentration close to its Kd, and the recombinant PA-N protein.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and complete inhibition (a known potent inhibitor or no PA-N).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Influenza B Transcription Assay

Principle: This assay directly measures the synthesis of viral RNA in a cell-free system, providing a functional readout of CEN activity. Inhibition of CEN will prevent the generation of capped primers, thus inhibiting viral RNA transcription.

Materials:

-

Purified influenza B ribonucleoprotein (RNP) complexes

-

Capped RNA donor (e.g., Alfalfa Mosaic Virus RNA 4)

-

Radiolabeled nucleotides (e.g., [α-³²P]GTP)

-

Reaction buffer

-

Test compounds

-

Polyacrylamide gels for electrophoresis

-

Phosphorimager

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified influenza B RNPs, capped RNA donor, and reaction buffer.

-

Compound Addition: Add the test compound at various concentrations or a vehicle control.

-

Initiation of Transcription: Add the mixture of nucleotides, including the radiolabeled nucleotide, to start the reaction.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

RNA Extraction: Stop the reaction and extract the RNA products.

-

Analysis: Separate the RNA products by polyacrylamide gel electrophoresis and visualize the radiolabeled transcripts using a phosphorimager.

-

Quantification: Quantify the amount of newly synthesized viral RNA in the presence and absence of the inhibitor to determine the IC50.

Plaque Reduction Assay

Principle: This is a classic virological assay that measures the ability of a compound to inhibit the replication of infectious virus particles. The number and size of plaques (zones of cell death) formed in a cell monolayer are quantified.[9][16]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza B virus stock

-

Cell culture medium (e.g., DMEM)

-

Serum-free medium with TPCK-trypsin

-

Semi-solid overlay (e.g., agarose (B213101) or Avicel)

-

Test compounds

-

Crystal violet staining solution

-

12-well or 6-well plates

Protocol:

-

Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium. Mix a standardized amount of influenza B virus (to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour.

-

Infection: Wash the cell monolayer and infect with the virus-compound mixture for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Reporter Gene Assay

Principle: This assay utilizes a recombinant influenza B virus or a minigenome system where a viral gene is replaced with a reporter gene (e.g., luciferase or green fluorescent protein). The expression of the reporter gene is dependent on viral polymerase activity, providing a quantitative measure of viral transcription and replication.[1][2][17]

Materials:

-

HEK293T or A549 cells

-

Plasmids encoding the influenza B PB1, PB2, PA, and NP proteins

-

A plasmid containing a reporter gene flanked by the influenza B viral UTRs under the control of a Pol I promoter.

-

Transfection reagent

-

Reporter gene assay system (e.g., luciferase assay kit)

-

Luminometer or fluorescence plate reader

-

Test compounds

Protocol:

-

Transfection: Co-transfect the cells with the plasmids encoding the influenza B polymerase components, NP, and the reporter minigenome.

-

Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of reporter gene expression for each compound concentration. Determine the EC50 value from the dose-response curve.

Conclusion

The cap-dependent endonuclease of influenza B virus is a well-validated and highly attractive target for the development of novel antiviral drugs. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and optimization of CEN inhibitors. A thorough understanding of the biochemical and cell-based assays, coupled with rigorous quantitative analysis, is essential for advancing new therapeutic candidates from the laboratory to the clinic. The continued exploration of this target holds significant promise for improving the management of seasonal influenza.

References

- 1. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. benchchem.com [benchchem.com]

- 17. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cap-dependent Endonuclease-IN-3 Binding to the Influenza PA Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus polymerase, a heterotrimeric complex composed of subunits PA, PB1, and PB2, is essential for the replication and transcription of the viral RNA genome. A key step in viral transcription is "cap-snatching," a process whereby the virus hijacks the 5' cap structures from host pre-mRNAs. This critical function is carried out by the cap-dependent endonuclease located in the N-terminal domain of the polymerase acidic (PA) subunit. The active site of this endonuclease contains a conserved histidine residue and a cluster of three acidic residues that coordinate two divalent metal ions, typically manganese (Mn²⁺). This enzymatic activity is a prime target for the development of novel anti-influenza therapeutics.

This technical guide focuses on Cap-dependent endonuclease-IN-3 , a potent inhibitor of this viral enzyme. This compound is identified as compound VI-1 in patent WO2019141179A1, filed by Janssen R&D Ireland. This document provides a detailed overview of its binding characteristics, the experimental protocols used for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound (compound VI-1) against the influenza A virus polymerase has been quantified through biochemical and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Assay Type | Virus Strain/Target | Inhibitor | IC₅₀ (nM) | Reference |

| Biochemical Assay | Influenza A/WSN/33 PA Subunit | This compound (VI-1) | 1.5 | Patent WO2019141179A1 |

| Cell-Based Assay | Influenza A/WSN/33 | This compound (VI-1) | 0.8 | Patent WO2019141179A1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols used to determine the inhibitory activity of this compound.

Biochemical Endonuclease Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of the isolated PA endonuclease domain.

a) Protein Expression and Purification:

-

The N-terminal domain of the influenza A/WSN/33 PA subunit (amino acids 1-209) is cloned into an expression vector with a purification tag (e.g., 6x-His tag).

-

The protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA agarose), followed by size-exclusion chromatography to ensure homogeneity.

b) Endonuclease Assay Protocol:

-

The assay is performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, and 1 mM DTT.

-

The purified PA endonuclease domain is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.

-

A fluorescently labeled single-stranded RNA or DNA substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C for 1 hour.

-

The reaction is stopped by the addition of EDTA.

-

The cleavage of the substrate is measured by a suitable method, such as fluorescence polarization or gel electrophoresis.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay

This assay evaluates the inhibitor's efficacy in a cellular context, measuring its ability to inhibit viral replication in cultured cells.

a) Cell Culture and Virus Propagation:

-

Madin-Darby Canine Kidney (MDCK) cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Influenza A/WSN/33 virus stocks are prepared by infecting MDCK cells and harvesting the supernatant. The viral titer is determined by a plaque assay or TCID₅₀ assay.

b) Antiviral Activity Assay:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed with PBS and infected with influenza A/WSN/33 at a specific multiplicity of infection (MOI).

-

Immediately after infection, the cells are treated with serial dilutions of this compound (or DMSO as a control) in a serum-free medium containing trypsin.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

The antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying the viral yield using a plaque assay, TCID₅₀ assay, or RT-qPCR for viral RNA.

-

IC₅₀ values are calculated from the dose-response curves.

Visualizations

Signaling Pathway: Influenza Virus Cap-Snatching Mechanism

The following diagram illustrates the cap-snatching process, which is the target of this compound.

Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.